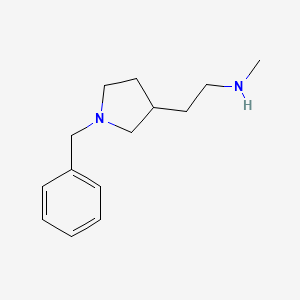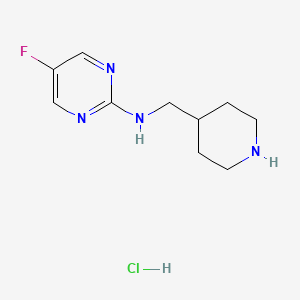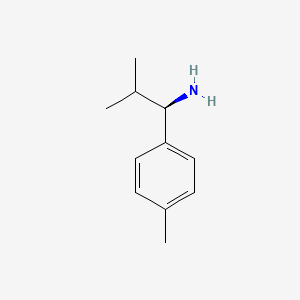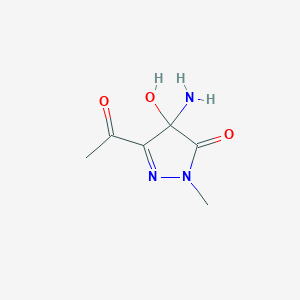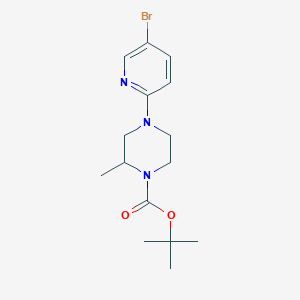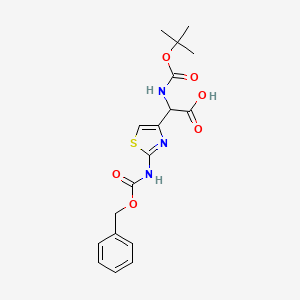![molecular formula C22H43NO3 B13970859 9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- CAS No. 20429-33-8](/img/structure/B13970859.png)
9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- is a chemical compound with a complex structure. It contains a total of 68 bonds, including 25 non-hydrogen bonds, 2 multiple bonds, 20 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 ether (aliphatic)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- involves several steps. The primary method includes the reaction of octadecenamide with 2-(2-hydroxyethoxy)ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques like distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions may yield a variety of substituted amides.
Applications De Recherche Scientifique
9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the production of various industrial products, including surfactants, lubricants, and polymers.
Mécanisme D'action
The mechanism of action of 9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleamide: A fatty acid amide with similar structural features but different functional groups.
Stearamide: Another fatty acid amide with a saturated carbon chain.
Linoleamide: A fatty acid amide with multiple double bonds in its carbon chain.
Uniqueness
9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- is unique due to its specific combination of functional groups, including the hydroxyl and ether groups
Propriétés
Numéro CAS |
20429-33-8 |
|---|---|
Formule moléculaire |
C22H43NO3 |
Poids moléculaire |
369.6 g/mol |
Nom IUPAC |
(Z)-N-[2-(2-hydroxyethoxy)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)23-18-20-26-21-19-24/h9-10,24H,2-8,11-21H2,1H3,(H,23,25)/b10-9- |
Clé InChI |
ULHGTPIJYDGNHZ-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOCCO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCOCCO |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970776.png)
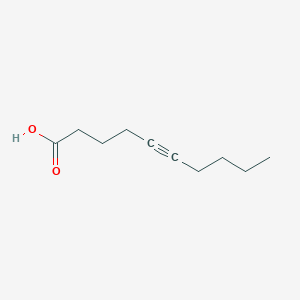
![N-{4-[(2-nitrophenyl)amino]phenyl}acetamide](/img/structure/B13970797.png)
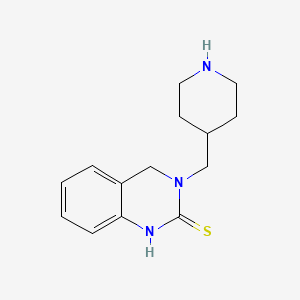
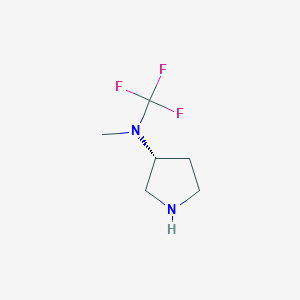
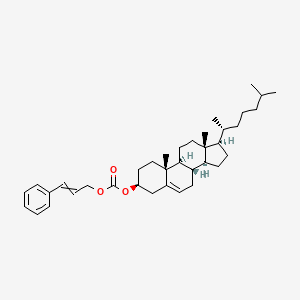
![5-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13970813.png)
